molecular formula C9H10ClNO3 B13028217 (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

Cat. No.: B13028217
M. Wt: 215.63 g/mol
InChI Key: PEXMJKSFCLVJKA-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid (CAS 1336661-36-9) is a chiral unnatural amino acid derivative of high interest in pharmaceutical and biochemical research . This compound features a molecular formula of C 9 H 10 ClNO 3 and a molecular weight of 215.63 g/mol . Its structure incorporates a 3-chloro-2-hydroxy substituent on the phenyl ring, which, combined with the (R)-configuration at the stereocenter, makes it a valuable chiral building block for the synthesis of complex molecules and potential bioactive agents . Researchers utilize this compound in the exploration of novel therapeutic candidates and as a key intermediate in organic synthesis. Its amino acid backbone suggests potential application in the design of peptidomimetics or enzyme inhibitors. The specific stereochemistry is critical for studies investigating stereospecific interactions with biological targets. As a standard practice for handling research chemicals, users should consult the Safety Data Sheet (SDS) prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m1/s1

InChI Key

PEXMJKSFCLVJKA-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)O)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-2-hydroxybenzaldehyde and glycine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to interact with neurotransmitter systems enhances drug efficacy and safety profiles . Research indicates that derivatives of this compound can exhibit analgesic and immunostimulant effects, making them valuable in developing pain management therapies and immune response modifiers .

Case Study: Neurological Applications
A study demonstrated that compounds related to (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid showed promise in modulating neurotransmitter release, which is critical for conditions like epilepsy and depression. This highlights the compound's potential as a therapeutic agent in neuropharmacology.

Biochemical Research

Amino Acid Metabolism Studies
In biochemical research, this compound is utilized to investigate amino acid metabolism pathways. Its structural similarity to naturally occurring amino acids allows researchers to study metabolic processes and their implications for health and disease . The compound's involvement in metabolic pathways provides insights into disorders such as phenylketonuria and other metabolic syndromes.

Table 1: Key Findings in Biochemical Research

Study FocusFindingsImplications
Amino Acid PathwaysModulation of metabolic enzymesInsights into metabolic disorders
Neurotransmitter InteractionEnhanced neurotransmitter releasePotential treatments for neurological disorders

Food Industry

Flavor Enhancement
(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid is explored as a flavor enhancer in food products. Its amino acid structure not only improves taste profiles but also adds nutritional value, making it suitable for health-conscious consumers .

Nutritional Benefits
Research indicates that incorporating this compound into food formulations can enhance the nutritional profile by providing essential amino acids necessary for human health.

Cosmetic Formulations

Skin Health Applications
The compound's hydrating properties make it an attractive ingredient in skincare products. It is believed to improve skin hydration and overall health, appealing to consumers seeking natural and effective skincare solutions .

Case Study: Hydration Efficacy
A comparative study on various skincare formulations revealed that products containing (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid showed significant improvements in skin moisture retention compared to control formulations.

Material Science

Biodegradable Polymers Development
Research is underway to explore the use of this compound in creating biodegradable polymers. These materials are essential for reducing environmental impact, particularly in packaging applications . The incorporation of amino acids into polymer matrices can enhance biodegradability while maintaining material strength.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituted Phenylpropanoic Acid Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Substituents (Phenyl Ring) Stereochemistry Molecular Weight Key Properties/Applications Reference
(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid (Target) C₉H₁₀ClNO₃ 3-Cl, 2-OH R 215.63 g/mol Enhanced H-bonding, potential CNS activity
(R)-3-Amino-3-(3-chlorophenyl)propanoic acid C₉H₁₀ClNO₂ 3-Cl R 199.64 g/mol Intermediate for chiral catalysts
(S)-3-Amino-3-(2-chlorophenyl)propanoic acid C₉H₁₀ClNO₂ 2-Cl S 199.64 g/mol Neuropharmacological studies
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid C₁₀H₁₀F₃NO₂ 2-CF₃ R 233.19 g/mol High lipophilicity, metabolic stability
3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride C₈H₁₀Cl₂N₂O₂ 6-Cl (pyridine ring) S 237.08 g/mol Heterocyclic bioisostere, kinase inhibition

Key Observations :

  • This may improve aqueous solubility but reduce blood-brain barrier (BBB) penetration relative to more lipophilic analogs like the trifluoromethyl-substituted compound .
  • Stereochemistry : Enantiomers (R vs. S) exhibit distinct biological activities. For example, (R)-3-chlorophenyl analogs are prioritized in asymmetric synthesis, while (S)-2-chlorophenyl derivatives are linked to neurotoxicity studies .

Pharmacokinetic and Toxicological Comparisons

Limited direct pharmacokinetic data exist for the target compound. However, insights can be inferred from structurally related molecules:

  • Blood-Brain Barrier Permeability: BMAA (2-Amino-3-(methylamino)-propanoic acid), a neurotoxic analog, exhibits low BBB permeability (2–5 × 10⁻⁵ mL/s/g) due to its zwitterionic nature . The target compound’s hydroxyl group may similarly limit CNS uptake, though its chloro substituent could partially offset this by increasing lipophilicity.
  • Metabolic Stability : Compounds with electron-withdrawing groups (e.g., -CF₃, -Cl) resist oxidative metabolism. The trifluoromethyl analog () shows prolonged half-life in preclinical models, suggesting the target compound may also demonstrate stability .
  • Toxicity: Chlorinated aromatic amino acids (e.g., 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) are associated with thyroid disruption, but hydroxylation may mitigate such effects by facilitating excretion .

Biological Activity

(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid, also known by its CAS number 1334895-99-6, is a compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid is C₉H₁₀ClNO₃, with a molecular weight of 215.63 g/mol. It features a chiral center at the 3-position, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid. For example, derivatives have been tested against various cancer cell lines, including A549 (non-small cell lung cancer) and MCF-7 (breast cancer).

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC₅₀ (µM)Effect
Compound 20A54925.050% Viability Reduction
Compound 22MCF-730.0Moderate Cytotoxicity
DoxorubicinA5490.5Standard Chemotherapy

In a study published in Molecules, compounds derived from (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid demonstrated significant cytotoxicity towards cancer cells while exhibiting lower toxicity to non-cancerous Vero cells, indicating a promising therapeutic index .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. The results indicate that certain derivatives possess strong antioxidant capabilities.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)Comparison to Ascorbic Acid
Compound 2085%Comparable
Compound 2270%Moderate
Ascorbic Acid90%Control

These findings suggest that (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid derivatives could serve as potential antioxidants, which may help mitigate oxidative stress in various biological systems .

Case Study 1: In Vitro Efficacy

A study investigated the efficacy of several derivatives on A549 cells, revealing that compound 20 not only reduced cell viability significantly but also inhibited cell migration. This dual action suggests potential for use in therapeutic strategies targeting metastasis in lung cancer .

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of related compounds indicated that modifications at the phenolic hydroxyl group could enhance both anticancer and antioxidant activities. This highlights the importance of chemical structure in determining biological effectiveness .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid, and how is enantiomeric purity ensured?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (3R)-enantiomer. For example, asymmetric hydrogenation of α,β-unsaturated precursors with chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee) .
  • Protection/Deprotection : Protect the hydroxyl and amino groups during synthesis. For instance, tert-butyldimethylsilyl (TBS) groups for hydroxyl protection and Boc (tert-butyloxycarbonyl) for the amino group, followed by acidic deprotection .
  • Purity Verification : Employ chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm ≥98% ee. Mass spectrometry (MS) and 1^1H/13^{13}C NMR validate structural integrity .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Methodology :

  • Solubility Assessment : Measure solubility in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or nephelometry. Evidence shows high solubility in polar solvents (e.g., 410 mg/mL in water) .
  • Log P Determination : Use shake-flask or chromatographic methods (e.g., reversed-phase HPLC) to determine partition coefficients. Reported log P values range from -2.32 (XLOGP3) to 0.9 (iLOGP), indicating moderate hydrophilicity .
  • Thermal Stability : Differential scanning calorimetry (DSC) confirms decomposition temperature (e.g., mp >200°C for related chloro-phenyl analogs) .

Advanced Research Questions

Q. How can conflicting bioactivity data between batches be systematically resolved?

  • Methodology :

  • Impurity Profiling : Use LC-MS/MS to identify by-products (e.g., diastereomers or dechlorinated derivatives). Even 2% impurities can alter enzyme inhibition assays .
  • Batch Consistency Checks : Compare 1^1H NMR spectra across batches. For example, aromatic proton shifts (δ 6.8–7.2 ppm) indicate substituent integrity on the phenyl ring .
  • Biological Replication : Repeat assays (e.g., IC50_{50} measurements) with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to rule out methodological artifacts .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

  • Methodology :

  • Formulation Design : Use prodrug approaches (e.g., esterification of the carboxylic acid) to enhance membrane permeability. Evidence shows methyl esters improve log P by 1–2 units .
  • Salt Formation : Pair the free acid with sodium or lysine counterions to improve aqueous solubility. For example, hydrochloride salts of related amino acids show 20–30% higher solubility .
  • BBB Permeability Prediction : Apply in silico models (e.g., SwissADME) using topological polar surface area (TPSA = 83.55 Ų) and GI absorption data to guide dosing .

Q. How does the 3-chloro-2-hydroxyphenyl substituent influence SAR compared to analogs (e.g., 4-hydroxy-3-methoxyphenyl)?

  • Methodology :

  • Comparative Binding Studies : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins. The chloro group’s electronegativity may enhance halogen bonding vs. methoxy’s steric effects .
  • Functional Assays : Test analogs in enzyme inhibition assays (e.g., tyrosine hydroxylase). For instance, 3-chloro substitution reduces IC50_{50} by 50% compared to non-halogenated analogs .
  • Metabolic Stability : Use liver microsome assays to compare oxidative degradation. Chloro groups may slow CYP450-mediated metabolism vs. hydroxyl groups .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodology :

  • Storage Conditions : Store at -20°C under inert gas (argon) in amber vials to prevent photooxidation of the chlorophenyl group. Lyophilized forms show 95% stability after 12 months .
  • In-Use Stability : Monitor pH in solution (optimal pH 6–7). Acidic conditions (<pH 3) may hydrolyze the chloro substituent .
  • Safety Protocols : Use PPE (gloves, goggles) due to H302/H312/H332 hazards. Emergency procedures include rinsing exposed skin with 0.1 M NaOH to neutralize acidic by-products .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioactivity across studies?

  • Methodology :

  • Solubility Reassessment : Validate using standardized buffers (e.g., PBS vs. unbuffered water). Discrepancies may arise from ionic strength effects .
  • Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoaggregates, which falsely lower apparent solubility in kinetic assays .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3-amino-3-(2-chlorophenyl)propanoic acid) to identify trends in substituent effects .

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